molecular formula C23H18N2O5S B2716681 Methyl 3-(2-methoxy-2-oxoethyl)-2-(naphthalene-1-carbonylimino)-1,3-benzothiazole-6-carboxylate CAS No. 865197-53-1

Methyl 3-(2-methoxy-2-oxoethyl)-2-(naphthalene-1-carbonylimino)-1,3-benzothiazole-6-carboxylate

Cat. No.: B2716681
CAS No.: 865197-53-1
M. Wt: 434.47
InChI Key: AHPOOOODHZWUQW-VHXPQNKSSA-N
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Description

Methyl 3-(2-methoxy-2-oxoethyl)-2-(naphthalene-1-carbonylimino)-1,3-benzothiazole-6-carboxylate is a useful research compound. Its molecular formula is C23H18N2O5S and its molecular weight is 434.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Biologically Active Compounds

Research on naphthalene derivatives, including those related to Methyl 3-(2-methoxy-2-oxoethyl)-2-(naphthalene-1-carbonylimino)-1,3-benzothiazole-6-carboxylate, has been conducted to develop synthons for biologically active compounds. For example, Kukovinets et al. (2006) explored the ozonolysis of naphthalene to produce compounds with potential juvenile hormone activity, indicating the broader utility of naphthalene derivatives in designing insect growth regulators (Kukovinets et al., 2006).

Organic Synthesis Techniques

Katritzky and Lan (1991) demonstrated the methoxybenzenes and -naphthalenes benzotriazolylmethylation, showcasing a versatile method for synthesizing substituted aryl ethers. This technique underscores the compound's relevance in facilitating complex organic synthesis processes (Katritzky & Lan, 1991).

Photochemical Studies

The photochemical behavior of naphthalene derivatives has been a subject of interest for understanding reaction mechanisms and developing new photo-responsive materials. Pfau et al. (1978) investigated the photoenolization of methyl-naphthoquinones, a study that contributes to our understanding of the photochemical properties of complex naphthalene derivatives (Pfau et al., 1978).

Anticancer Research

In the realm of medicinal chemistry, novel naphthalene derivatives have been explored for their potential anticancer properties. Almeida et al. (2018) synthesized selenylated imidazo[1,2-a]pyridines, including naphthalene derivatives, which showed promising activity against breast cancer cells, demonstrating the compound's potential in drug development (Almeida et al., 2018).

Materials Science Applications

The structural manipulation of naphthalene derivatives is also of interest in materials science for developing novel polyimides with desirable electrochromic and physical properties. Constantin et al. (2019) focused on the synthesis of new polyimides incorporating naphthalene units, highlighting the impact of structural variations on optoelectronic characteristics (Constantin et al., 2019).

Properties

IUPAC Name

methyl 3-(2-methoxy-2-oxoethyl)-2-(naphthalene-1-carbonylimino)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O5S/c1-29-20(26)13-25-18-11-10-15(22(28)30-2)12-19(18)31-23(25)24-21(27)17-9-5-7-14-6-3-4-8-16(14)17/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPOOOODHZWUQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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